Cas no 1188396-03-3 (Ethyl 6-isopropoxy-5-methylnicotinate)

Ethyl 6-isopropoxy-5-methylnicotinate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 6-isopropoxy-5-methylnicotinate
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- Inchi: 1S/C12H17NO3/c1-5-15-12(14)10-6-9(4)11(13-7-10)16-8(2)3/h6-8H,5H2,1-4H3
- InChI Key: AKYLSJCKFGHTIG-UHFFFAOYSA-N
- SMILES: O(C1C(C)=CC(C(=O)OCC)=CN=1)C(C)C
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 5
- Complexity: 230
- XLogP3: 2.5
- Topological Polar Surface Area: 48.4
Ethyl 6-isopropoxy-5-methylnicotinate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1266201-500mg |
Ethyl 6-isopropoxy-5-methylnicotinate |
1188396-03-3 | 98% | 500mg |
¥4800.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1266201-1g |
Ethyl 6-isopropoxy-5-methylnicotinate |
1188396-03-3 | 98% | 1g |
¥6394.00 | 2024-08-09 | |
Aaron | AR01K6WF-1g |
Ethyl 6-isopropoxy-5-methylnicotinate |
1188396-03-3 | 95% | 1g |
$692.00 | 2025-02-13 | |
Aaron | AR01K6WF-500mg |
Ethyl 6-isopropoxy-5-methylnicotinate |
1188396-03-3 | 95% | 500mg |
$520.00 | 2025-02-13 |
Ethyl 6-isopropoxy-5-methylnicotinate Related Literature
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
Additional information on Ethyl 6-isopropoxy-5-methylnicotinate
Comprehensive Overview of Ethyl 6-isopropoxy-5-methylnicotinate (CAS No. 1188396-03-3)
Ethyl 6-isopropoxy-5-methylnicotinate (CAS No. 1188396-03-3) is a specialized organic compound widely utilized in pharmaceutical and agrochemical research. This ester derivative of nicotinic acid features a unique isopropoxy substitution at the 6-position and a methyl group at the 5-position, making it a valuable intermediate for synthesizing bioactive molecules. Its molecular structure, C12H17NO3, combines lipophilic and hydrophilic properties, enhancing its applicability in drug design and material science.
The compound's significance lies in its role as a building block for heterocyclic compounds, particularly in developing kinase inhibitors and antimicrobial agents. Researchers frequently search for "Ethyl 6-isopropoxy-5-methylnicotinate synthesis" or "CAS 1188396-03-3 applications," reflecting its growing relevance in medicinal chemistry. Recent studies highlight its potential in modulating enzyme activity, aligning with trends in targeted therapy and precision medicine.
From a synthetic perspective, Ethyl 6-isopropoxy-5-methylnicotinate is prepared via esterification and etherification reactions, often employing palladium-catalyzed cross-coupling methods. Its isopropoxy group improves metabolic stability, a critical factor in optimizing drug candidates. This aligns with industry demands for "improved pharmacokinetics" and "prodrug design," as evidenced by search engine analytics.
In agrochemistry, this compound serves as a precursor for crop protection agents, addressing global concerns about sustainable agriculture. Its methylnicotinate core contributes to systemic mobility in plants, a feature often queried as "nicotinate derivatives in agriculture." Regulatory compliance and eco-friendly synthesis methods further elevate its market appeal.
Analytical characterization of CAS 1188396-03-3 typically involves HPLC, NMR, and mass spectrometry, ensuring purity for high-value applications. The compound's crystalline form and solubility profile (moderate in organic solvents) are frequently discussed in technical forums, particularly under search terms like "Ethyl 6-isopropoxy-5-methylnicotinate solubility."
Emerging applications include its use in OLED materials, where its electron-transporting properties are exploited. This connects to trending topics such as "organic electronics" and "flexible displays," demonstrating interdisciplinary utility. Patent analyses reveal a steady increase in filings incorporating this scaffold since 2020.
Storage recommendations for Ethyl 6-isopropoxy-5-methylnicotinate emphasize protection from moisture and oxidation, with optimal stability at -20°C. These protocols respond to common queries about "chemical storage best practices." Suppliers often provide technical data sheets detailing its spectral properties and compatibility.
The compound's safety profile is another frequent search topic ("CAS 1188396-03-3 safety data"). While not classified as hazardous, standard laboratory precautions apply. Its LD50 values and environmental fate data are thoroughly documented in compliance with REACH regulations.
Market projections indicate growing demand for CAS 1188396-03-3, driven by pharmaceutical R&D investments. Price trends and "bulk supplier" inquiries reflect its commercial importance. Custom synthesis services now offer isotope-labeled versions (13C/2H) for metabolic studies.
In conclusion, Ethyl 6-isopropoxy-5-methylnicotinate represents a versatile tool for modern chemistry, bridging academic research and industrial innovation. Its multifaceted applications—from drug discovery to advanced materials—ensure continued relevance in scientific and technological advancements.
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